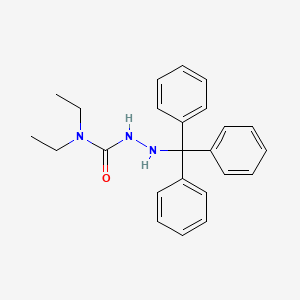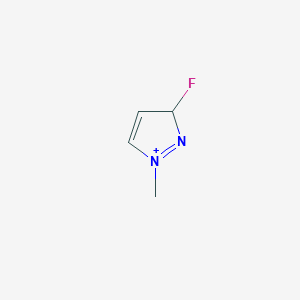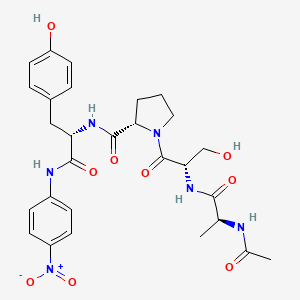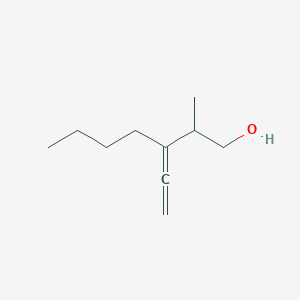
N,N-Diethyl-2-(triphenylmethyl)hydrazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-2-(triphenylmethyl)hydrazine-1-carboxamide: is a chemical compound known for its unique structure and properties. It features a hydrazine core substituted with diethyl and triphenylmethyl groups, making it a versatile molecule in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2-(triphenylmethyl)hydrazine-1-carboxamide typically involves the condensation of a carboxylic acid with an amine. One common method is the direct condensation of carboxylic acids and amines in the presence of titanium tetrachloride (TiCl4) in pyridine at 85°C . This method provides moderate to excellent yields and high purity of the amide product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of protective groups, such as triphenylmethyl, is common to protect functional groups during synthesis and can be removed under mild conditions .
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-2-(triphenylmethyl)hydrazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydride donors.
Substitution: Nucleophilic substitution reactions are possible due to the presence of the hydrazine moiety.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N,N-Diethyl-2-(triphenylmethyl)hydrazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a protective group in organic synthesis, particularly in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-(triphenylmethyl)hydrazine-1-carboxamide involves its interaction with molecular targets through its hydrazine moiety. This interaction can lead to the formation of stable complexes with metal ions or other reactive species, influencing various biochemical pathways. The triphenylmethyl group provides steric hindrance, affecting the compound’s reactivity and selectivity in chemical reactions .
Comparison with Similar Compounds
N,N-Dimethylhydrazine: A simpler hydrazine derivative with different reactivity and applications.
Triphenylmethylhydrazine: Shares the triphenylmethyl group but differs in the substitution pattern and reactivity.
Uniqueness: N,N-Diethyl-2-(triphenylmethyl)hydrazine-1-carboxamide is unique due to its combination of diethyl and triphenylmethyl groups, providing a balance of steric hindrance and reactivity. This makes it a valuable compound in various chemical and biochemical applications.
Properties
CAS No. |
313989-86-5 |
|---|---|
Molecular Formula |
C24H27N3O |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
1,1-diethyl-3-(tritylamino)urea |
InChI |
InChI=1S/C24H27N3O/c1-3-27(4-2)23(28)25-26-24(20-14-8-5-9-15-20,21-16-10-6-11-17-21)22-18-12-7-13-19-22/h5-19,26H,3-4H2,1-2H3,(H,25,28) |
InChI Key |
PMXYHSWCILUSIL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)NNC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(4R,7S)-4,7-Dimethyl-4,5,6,7-tetrahydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14249941.png)


![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid](/img/structure/B14249949.png)
![Ethyl 2-[(thiophen-2-yl)methylidene]hydrazine-1-carbodithioate](/img/structure/B14249952.png)

![Benzene, 1,3,5-tris[(5-bromopentyl)oxy]-](/img/structure/B14249967.png)
![N,N-Bis(3,4-dimethylphenyl)-4'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B14249972.png)

![{2,4-Dihydroxy-3-[(pentan-3-yl)amino]phenyl}(phenyl)methanone](/img/structure/B14249984.png)
